REACTION_SMILES
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[CH2:22]([CH2:23][NH2:24])[OH:25].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[O:7])[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12].[O:15]=[C:16]1[CH2:17][NH:18][C:19](=[O:20])[NH:21]1.[OH2:26]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:6]=[C:17]2[C:16](=[O:15])[NH:21][C:19](=[O:20])[NH:18]2)[cH:8][c:9]([O:13][CH3:14])[c:10]1[O:11][CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)cc(OC)c1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(C=C2NC(=O)NC2=O)cc(OC)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |